1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine
Overview
Description
This compound, also known as 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine, has a CAS Number of 955979-15-4 . It has a molecular weight of 299.8 and its IUPAC name is 1-(2-chloro-4-morpholino-5H-5lambda3-thieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClN4OS/c1-14-7-8-6-9-10(19-8)11(16-12(13)15-9)17-2-4-18-5-3-17/h6,14,19H,2-5,7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored in a refrigerator . The compound’s physicochemical properties, such as its number of heavy atoms, fraction Csp3, number of rotatable bonds, and number of H-bond acceptors and donors, have been calculated .Scientific Research Applications
Synthesis and Imaging Applications
The compound and its derivatives have been explored in the synthesis of potential PET (Positron Emission Tomography) agents for imaging, particularly in relation to Parkinson's disease. One study detailed the synthesis of [11C]HG-10-102-01, a tracer synthesized for imaging LRRK2 enzyme activity in Parkinson's disease patients. The synthesis involves a multi-step process with high radiochemical yield and purity, demonstrating its potential for detailed brain imaging applications (Wang et al., 2017).
Antimicrobial and Antitubercular Activity
Some derivatives of this compound have shown promising antimicrobial and antitubercular activities. A study synthesized a series of pyrimidine-azitidinone analogues and tested their antimicrobial activities against bacterial and fungal strains, and their in vitro antituberculosis activity against Mycobacterium tuberculosis. These findings suggest the potential of these compounds in designing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Synthesis of Thienopyrimidinyl Morpholine Derivatives
The compound's derivatives, especially those involving thieno[3,2-d]pyrimidin-4-yl morpholine, are significant due to their inhibitory activity against tumor necrosis factor alpha and nitric oxide. This highlights their potential in the synthesis of anti-inflammatory drugs. A rapid and green synthetic method for these derivatives has been established, paving the way for their broader application in pharmaceuticals (Lei et al., 2017).
Heterocyclic Synthesis and Medicinal Chemistry
The compound is involved in the synthesis of various heterocyclic structures, which are fundamental in medicinal chemistry for developing new therapeutic agents. These synthesized compounds often show promising biological activities, like antibacterial, antifungal, and anticancer properties, underlining the compound's importance in drug discovery and design (Ho & Suen, 2013).
Safety and Hazards
Properties
IUPAC Name |
1-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-N-cyclobutyl-N-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN5OS/c1-25(15-3-2-4-15)16-5-7-26(8-6-16)14-17-13-18-19(29-17)20(24-21(22)23-18)27-9-11-28-12-10-27/h13,15-16H,2-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDWLSHFXVJAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)Cl)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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